Cas no 2351902-07-1 (Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate)

Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate is a fluorinated aromatic compound featuring a tert-butyl ester and an amino group adjacent to a nitro-substituted phenyl ring. Its key structural attributes include the electron-withdrawing nitro and fluoro groups, which enhance reactivity in nucleophilic substitution and coupling reactions. The tert-butyl ester moiety offers stability under basic conditions while remaining cleavable under acidic conditions, making it a versatile intermediate in organic synthesis. This compound is particularly useful in pharmaceutical and agrochemical research, where its functional groups enable further derivatization for the development of bioactive molecules. Its crystalline form ensures ease of handling and storage.
Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate structure
2351902-07-1 structure
Product name:Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
CAS No:2351902-07-1
MF:C12H14F2N2O4
MW:288.247370243073
CID:6417855
PubChem ID:165931431

Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-28287663
    • 2351902-07-1
    • tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
    • Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
    • Inchi: 1S/C12H14F2N2O4/c1-12(2,3)20-11(17)10(15)8-6(13)4-5-7(9(8)14)16(18)19/h4-5,10H,15H2,1-3H3
    • InChI Key: QDFWGLJCAZTGMY-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(C(=O)OC(C)(C)C)N)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.09216326g/mol
  • Monoisotopic Mass: 288.09216326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.1Ų
  • XLogP3: 1.9

Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28287663-0.1g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
0.1g
$892.0 2023-05-24
Enamine
EN300-28287663-10.0g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
10g
$4360.0 2023-05-24
Enamine
EN300-28287663-0.5g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
0.5g
$974.0 2023-05-24
Enamine
EN300-28287663-5.0g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
5g
$2940.0 2023-05-24
Enamine
EN300-28287663-1.0g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
1g
$1014.0 2023-05-24
Enamine
EN300-28287663-2.5g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
2.5g
$1988.0 2023-05-24
Enamine
EN300-28287663-0.05g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
0.05g
$851.0 2023-05-24
Enamine
EN300-28287663-0.25g
tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate
2351902-07-1
0.25g
$933.0 2023-05-24

Additional information on Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate

Comprehensive Guide to Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate (CAS No. 2351902-07-1): Properties, Applications, and Market Insights

Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate (CAS No. 2351902-07-1) is a specialized fluorinated nitrophenyl compound with significant potential in pharmaceutical and agrochemical research. This nitrogen-containing ester features a unique structural combination of tert-butyl protection, amino functionality, and difluoro-nitro aromatic moieties, making it particularly valuable for modern drug discovery programs targeting selective enzyme inhibition and bioactive molecule development.

The growing interest in fluorinated pharmaceutical intermediates has positioned Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate as a compound of significant research value. With approximately 30% of newly approved drugs containing fluorine atoms, this difluoro-nitrophenyl derivative aligns perfectly with current medicinal chemistry trends that prioritize metabolic stability enhancement and bioavailability improvement through strategic fluorine incorporation.

From a synthetic chemistry perspective, the tert-butyl ester group in 2351902-07-1 provides excellent protection for the carboxylic acid functionality while maintaining good solubility in organic solvents. The 2,6-difluoro-3-nitrophenyl moiety offers multiple sites for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules. Researchers particularly value its potential in creating chiral auxiliaries and asymmetric synthesis precursors.

Recent studies highlight the importance of nitrophenyl compounds in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate structure shows particular promise in the design of selective tyrosine kinase inhibitors, a hot topic in oncology research. This aligns with current pharmaceutical industry focus on targeted cancer therapies with improved specificity and reduced side effects.

The compound's physicochemical properties warrant special attention. With calculated logP values suggesting moderate lipophilicity and the presence of both hydrogen bond donors and acceptors, Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate demonstrates favorable characteristics for drug-likeness according to Lipinski's Rule of Five. These properties make it particularly interesting for researchers developing CNS-penetrant molecules or proteolysis-targeting chimeras (PROTACs), two rapidly growing areas in medicinal chemistry.

In agrochemical applications, the difluoro-nitrophenyl scaffold of 2351902-07-1 shows potential for developing new pesticide intermediates. The fluorine atoms can enhance pest resistance and environmental stability of derived compounds, addressing current agricultural challenges of resistance management and sustainable crop protection. This positions the compound well within the growing market for next-generation agrochemicals with improved environmental profiles.

From a market perspective, the demand for fluorinated fine chemicals like Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate continues to rise, driven by pharmaceutical industry needs. The global fluorochemicals market is projected to grow at a CAGR of 5.8% from 2023 to 2030, with pharmaceutical fluorinated intermediates representing one of the fastest-growing segments. This creates significant opportunities for manufacturers and suppliers of specialized compounds like CAS 2351902-07-1.

Quality control of Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate typically involves HPLC purity analysis, 1H/13C NMR verification, and mass spectrometry confirmation. The compound generally appears as a white to pale yellow crystalline powder with good stability under standard storage conditions (2-8°C in inert atmosphere). These characteristics make it suitable for high-throughput screening applications and combinatorial chemistry approaches.

For researchers considering 2351902-07-1 for their projects, several synthetic routes are available. The most common approaches involve asymmetric hydrogenation of corresponding enamine precursors or enzymatic resolution of racemic mixtures. Recent advances in continuous flow chemistry have also shown promise for more efficient production of such chiral building blocks, potentially improving both yield and enantiomeric excess.

Environmental and regulatory considerations for Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate are increasingly important. While not classified as hazardous under current regulations, proper laboratory handling procedures should always be followed. The compound's biodegradability profile and potential ecotoxicological effects remain areas of active investigation, particularly given the growing emphasis on green chemistry principles in pharmaceutical development.

Future research directions for CAS 2351902-07-1 may explore its potential in bioconjugation chemistry, PROTAC linker development, or as a precursor for fluorinated heterocycles. The compound's unique combination of fluorine atoms, nitro group, and protected amino acid functionality makes it particularly versatile for these emerging applications. As the pharmaceutical industry continues to prioritize molecular complexity and three-dimensionality in drug design, compounds like Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate will likely see growing demand.

In conclusion, Tert-butyl 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetate (CAS No. 2351902-07-1) represents a valuable fluorinated building block with wide-ranging applications in medicinal chemistry and agrochemical research. Its structural features address several current challenges in drug discovery and crop protection, while its synthetic versatility makes it attractive for diverse research programs. As the chemical industry continues to evolve toward more sustainable and targeted solutions, this compound is well-positioned to play an important role in future scientific advancements.

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